molecular formula C4H2Cl2N2 B1355076 4,5-Dichloropyridazine CAS No. 55271-49-3

4,5-Dichloropyridazine

Cat. No. B1355076
CAS RN: 55271-49-3
M. Wt: 148.98 g/mol
InChI Key: IOSUEOLOSZOHDE-UHFFFAOYSA-N
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Description

4,5-Dichloropyridazine is a chemical compound with the molecular formula C4H2Cl2N2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 4,5-Dichloropyridazine, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring . Another method for synthesizing 3,6-dichloropyridazine involves taking 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials, and reacting in a proper solvent at 0-80 DEG C .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloropyridazine is determined by its molecular formula C4H2Cl2N2 . The average mass is 148.978 Da and the monoisotopic mass is 147.959503 Da . The molecule has 2 hydrogen bond acceptors and no hydrogen bond donors .


Chemical Reactions Analysis

Pyridazine derivatives, including 4,5-Dichloropyridazine, have shown surprising reactivity in intermolecular Hetero Diels-Alder (HDA) reactions . The chemical properties of pyridazines are considered, including both reactions of the diazine ring and reactions of various substituents attached to the ring .


Physical And Chemical Properties Analysis

4,5-Dichloropyridazine has a density of 1.5±0.1 g/cm3, a boiling point of 284.8±20.0 °C at 760 mmHg, and a flash point of 153.2±7.4 °C . It has a topological polar surface area of 25.8 Ų and a complexity of 68.4 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

4,5-Dichloropyridazine derivatives have been synthesized and evaluated for pharmacological applications. The research involved the synthesis of novel pyridazine derivatives and their evaluation for analgesic and anti-inflammatory activities in experimental animals. This study aimed to obtain safer non-steroidal anti-inflammatory drugs (NSAIDs). The compounds showed significant analgesic and anti-inflammatory effects, with predictions of good oral bioavailability (Husain et al., 2017).

Biological Activity of Heterocyclic Compounds

Research into the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of pyridazinone derivatives showing antimicrobial and antifungal activities. This study highlights the potential biological activity of compounds derived from 4,5-Dichloropyridazine (Sayed et al., 2003).

Synthesis of Nucleoside Analogues

The chemical synthesis of certain N4-substituted imidazo[4,5-d]pyridazine and v-triazolo[4,5-d]pyridazine nucleosides has been described, with a focus on the biological evaluation of these nucleosides for antitumor studies and inhibition studies with purine-metabolizing enzymes (Bussolari et al., 1993).

Antiprotozoal Activity

A study on microwave-assisted synthesis of pyridazines carrying polyfluoro substituents, including 4,5-dichloropyridazin-3-ones, demonstrated their antiprotozoal activity. This highlights the potential of 4,5-Dichloropyridazine derivatives in the treatment of protozoal infections (Kamiński et al., 2006).

Metallation and Functionalization Studies

Studies on the metallation of 3,6-dichloropyridazine using specific reagents have been conducted. These studies show that the resulting bis-organozinc species can react with various electrophiles, leading to the synthesis of highly substituted pyrazolo[3,4-c]pyridazines derivatives. This process highlights the versatile chemical functionalization potential of 4,5-Dichloropyridazine compounds (Wunderlich & Knochel, 2008).

Development of Anticancer Agents

Research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which include 4,5-Dichloropyridazine derivatives, has been focused on developing potent anticancer agents. These compounds have been synthesized and evaluated for their ability to inhibit mitotic processes, thus demonstrating their potential in cancer treatment (Temple et al., 1987).

Crystal Structure and Molecular Analysis

Studies involving Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks have been conducted on triazole pyridazine derivatives. These studies provide insights into the molecular structures and interaction energies of 4,5-Dichloropyridazine compounds, important for understanding their chemical properties and interactions (Sallam et al., 2021).

Synthesis and Discovery of Anti-Diabetic Drugs

The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines, derived from 4,5-Dichloropyridazine, for their potential as anti-diabetic drugs have been explored. These compounds were tested for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in the treatment of diabetes, demonstrating the versatility of 4,5-Dichloropyridazine in medicinal chemistry (Bindu et al., 2019).

Future Directions

Recent advances in the chemistry of pyridazine have resulted in the synthesis of a variety of derivatives, which are successfully used in pharmaceutics and agrochemistry . The modern synthetic approaches to pyridazine derivatives are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . This suggests potential future directions for the development and application of 4,5-Dichloropyridazine and other pyridazine derivatives.

properties

IUPAC Name

4,5-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-8-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSUEOLOSZOHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514746
Record name 4,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloropyridazine

CAS RN

55271-49-3
Record name 4,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloropyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
T Kuraishi - Pharmaceutical Bulletin, 1956 - jstage.jst.go.jp
In a previous paper,“the author reported the synthesis of 4~ aminopyridazine and 4—amino-3, 6-dichloropyridazine by heating 3, 4, 6~ trichloropyridazine with dehyd. ethanolic …
Number of citations: 31 www.jstage.jst.go.jp
JY Hwang, Y Hwang, KY Yang, YJ Yoon… - Bulletin of the Korean …, 2009 - koreascience.kr
Chemoselective acylation of amino groups is an important reaction in organic synthesis. 1 Common routes to amides mostly involve the treatment of activated derivatives of car boxylic …
Number of citations: 8 koreascience.kr
JJ Bourguignon, S Oumouch… - Current Organic …, 2006 - ingentaconnect.com
Efficient chemical pathways leading to differently substituted 3-aminopyridazines have been reviewed with the general objective to help to design the most straightforward chemical …
Number of citations: 30 www.ingentaconnect.com
E Klauke, L Oehlmann, B Baasner - Journal of Fluorine Chemistry, 1983 - Elsevier
This work describes selective chlorine/fluorine substitution reactions on tetrachloropyridazine. Sodium fluoride, potassium fluoride and hydrogen fluoride were used as the fluorinating …
Number of citations: 9 www.sciencedirect.com
S SUEYOSHI, I SUZUKI - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
Catalytic reduction of 4-nitro-3, 6-dimethylpyridazine 1, 2-dioxide (II) over palladiumcharcoal in ethanol, the reaction being stopped after absorption of four moles of hydrogen, afforded 4-…
Number of citations: 2 www.jstage.jst.go.jp
CO Okafor, RN Castle… - Journal of Heterocyclic …, 1983 - Wiley Online Library
This paper describes the unequivocal synthesis of three new heterocycles: 2, 3, 6‐triazaphenothiazine (7) and 2, 3, 6, 9‐tetraazaphenothiazine (18), both parents of the respective ring …
Number of citations: 15 onlinelibrary.wiley.com
DS Wise Jr, RN Castle - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
The synthesis of several dipyridazinothiazines have been accomplished by: (a) cyclization in concentrated hydrochloric acid solution of the appropriate intermediates; and (b) via the …
Number of citations: 25 onlinelibrary.wiley.com
MA Fox, DM Lemal, DW Johnson… - The Journal of Organic …, 1982 - ACS Publications
Photorearrangement of chlorinated pyridazines to chlorinated pyrazines proceeds with predictable regiocontrol if radical-stabilizing substituents are located at C4 and C6 of the …
Number of citations: 10 pubs.acs.org
RS Fenton, JK Landquist, SE Meek - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
Polychloropyridazines with trimethylamine give trimethylpyridazinylammonium chlorides, and these, with the exception of 5,6-dichloropyridazin-3-ylammonium chloride, undergo …
Number of citations: 2 pubs.rsc.org
DS WISE JR - 1972 - search.proquest.com
the original submitted. Page 1 SGGGLGGGGGGG GGG LLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com

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